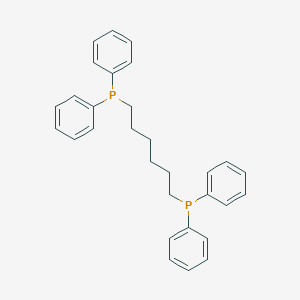

1,6-Bis(diphenylphosphino)hexane

Description

Structure

3D Structure

Properties

IUPAC Name |

6-diphenylphosphanylhexyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPORFKPYXATYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373017 | |

| Record name | 1,6-Bis(diphenylphosphino)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19845-69-3 | |

| Record name | 1,6-Bis(diphenylphosphino)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Bis(diphenylphosphino)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of 1,6-Bis(diphenylphosphino)hexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,6-bis(diphenylphosphino)hexane (dpph), a versatile bidentate phosphine ligand crucial in various catalytic and organometallic applications. This document details a high-yield synthetic protocol, purification methods, and relevant physicochemical properties to support researchers in the effective preparation and application of this compound.

Introduction

This compound, also known as hexamethylenebis(diphenylphosphine), is a widely utilized chelating ligand in coordination chemistry and catalysis. Its molecular structure features two diphenylphosphino groups linked by a flexible hexane chain, which allows it to form stable complexes with a variety of transition metals. These complexes are effective catalysts for a range of organic transformations, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The robust nature of dpph and its solubility in common organic solvents further enhance its utility in both academic research and industrial processes.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves a one-pot reaction starting from triphenylphosphine. This process is outlined in the following sections.

Reaction Scheme

The synthesis proceeds in two main conceptual steps, often performed in a single reaction vessel:

-

Formation of Lithium Diphenylphosphide: Triphenylphosphine is cleaved by metallic lithium in an ethereal solvent to generate lithium diphenylphosphide.

-

Nucleophilic Substitution: The in-situ generated lithium diphenylphosphide acts as a nucleophile, displacing the halide from a 1,6-dihalohexane to form the desired this compound.

Experimental Protocol

The following protocol is adapted from a patented industrial process and provides a high-yield synthesis of this compound[1].

Materials:

-

Triphenylphosphine (0.4 mol)

-

Lithium hydride (0.4 mol)

-

1,6-Dibromohexane (0.36 mol)

-

Tetrahydrofuran (THF), anhydrous

-

Dilute Hydrochloric Acid

-

Methanol

-

Chloroform

Procedure:

-

Under an inert argon atmosphere, charge a dry reaction vessel with 200 mL of anhydrous THF and 104.9 g (0.4 mol) of triphenylphosphine.

-

While cooling the mixture in a water bath, add a solution of 3.18 g (0.4 mol) of lithium hydride in 200 mL of anhydrous THF.

-

Stir the resulting mixture at room temperature overnight. The reaction progress can be monitored by HPLC to confirm the consumption of triphenylphosphine.

-

Once the formation of lithium diphenylphosphide is complete, add 87.8 g (0.36 mol) of 1,6-dibromohexane dropwise to the reaction mixture.

-

After the addition is complete, heat the reaction mixture to reflux.

-

Upon completion of the reaction, recover the THF by vacuum distillation to obtain a viscous solid.

-

Wash the solid sequentially with dilute hydrochloric acid, water, and then methanol.

-

The crude product is then purified by recrystallization.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Purification

The primary method for the purification of this compound is recrystallization, which effectively removes unreacted starting materials and byproducts.

Experimental Protocol for Recrystallization

Solvent System: A mixed solvent system of chloroform and methanol is effective for the recrystallization of this compound[1].

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot chloroform.

-

Slowly add methanol to the hot solution until turbidity is observed.

-

Gently heat the mixture until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the resulting off-white solid by filtration.

-

Wash the crystals with cold methanol and dry under vacuum.

Purification Workflow Diagram

Caption: A diagram showing the recrystallization process for purifying the final product.

Quantitative Data and Physicochemical Properties

The following table summarizes the key quantitative data and physical properties of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Yield | 92% | [1] |

| Purity (by HPLC) | 98% | [1] |

| Physicochemical Properties | ||

| Molecular Formula | C₃₀H₃₂P₂ | [1] |

| Molecular Weight | 454.52 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 123-125 °C | [1] |

| Solubility | Soluble in chloroform | [1] |

Characterization

Expected NMR Signals:

-

¹H NMR: Signals corresponding to the phenyl protons and the methylene protons of the hexane backbone would be expected. The aromatic region would likely show complex multiplets, while the aliphatic region would show signals for the different methylene groups.

-

³¹P NMR: A single resonance is expected for the two equivalent phosphorus atoms.

Safety Information

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. The compound may cause skin and eye irritation. It is recommended to handle it in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses.

Conclusion

This technical guide provides a detailed and practical protocol for the high-yield synthesis and effective purification of this compound. The presented information, including the experimental procedures and quantitative data, is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development, enabling the reliable preparation of this important phosphine ligand. For complete characterization, further spectroscopic analysis is recommended.

References

In-Depth Technical Guide to the NMR Characterization of 1,6-Bis(diphenylphosphino)hexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 1,6-Bis(diphenylphosphino)hexane (dpph), a common bidentate phosphine ligand in catalysis and coordination chemistry. This document outlines the expected NMR spectral data, provides detailed experimental protocols, and includes visualizations to aid in understanding the structural characterization of this important compound.

Introduction to this compound (dpph)

This compound, often abbreviated as dpph, is an organophosphorus compound with the chemical formula (C₆H₅)₂P(CH₂)₆P(C₆H₅)₂. It serves as a chelating ligand in coordination chemistry, forming stable complexes with various transition metals. The flexibility of the six-carbon hexane backbone allows it to form chelate rings of a size that is advantageous in many catalytic applications, including cross-coupling reactions and hydrogenation. Accurate characterization of dpph is crucial for quality control and for understanding its coordination behavior. NMR spectroscopy is the most powerful technique for the structural elucidation of dpph in solution.

Predicted NMR Spectroscopic Data

Due to the symmetrical nature of the this compound molecule, its NMR spectra are relatively straightforward to interpret. The molecule possesses a C₂ axis of symmetry bisecting the central C-C bond of the hexane chain. This symmetry results in chemically equivalent pairs of carbons and protons in the hexane linker, as well as equivalent phenyl groups.

Below are the predicted chemical shifts (δ) and coupling constants (J) for the ¹H, ¹³C, and ³¹P nuclei of dpph. These values are based on typical ranges for similar organophosphorus compounds and will be presented in tabular format for clarity.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| P-CH₂- (α-CH₂) | ~ 2.0 - 2.2 | Multiplet | |

| -CH₂-CH₂- (β-CH₂) | ~ 1.5 - 1.7 | Multiplet | |

| -CH₂-CH₂-CH₂- (γ-CH₂) | ~ 1.4 - 1.6 | Multiplet | |

| Phenyl (ortho) | ~ 7.3 - 7.5 | Multiplet | |

| Phenyl (meta, para) | ~ 7.2 - 7.4 | Multiplet |

Table 2: Predicted ¹³C{¹H} NMR Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | P-C Coupling Constant (J, Hz) |

| P-CH₂- (α-C) | ~ 29 - 31 | Doublet | ¹J(P,C) ≈ 15 - 20 |

| -CH₂-CH₂- (β-C) | ~ 30 - 32 | Doublet | ²J(P,C) ≈ 10 - 15 |

| -CH₂-CH₂-CH₂- (γ-C) | ~ 24 - 26 | Singlet | |

| Phenyl (ipso) | ~ 138 - 140 | Doublet | ¹J(P,C) ≈ 15 - 25 |

| Phenyl (ortho) | ~ 132 - 134 | Doublet | ²J(P,C) ≈ 18 - 22 |

| Phenyl (meta) | ~ 128 - 129 | Doublet | ³J(P,C) ≈ 5 - 8 |

| Phenyl (para) | ~ 128 - 129 | Singlet |

Table 3: Predicted ³¹P{¹H} NMR Data for this compound in CDCl₃

| Phosphorus | Chemical Shift (δ, ppm) | Multiplicity |

| P | ~ -16 to -18 | Singlet |

Experimental Protocols for NMR Characterization

The following are detailed methodologies for acquiring high-quality NMR spectra of this compound.

Sample Preparation

Given that phosphine ligands can be sensitive to oxidation, proper sample preparation is critical.

-

Glassware : Use a clean, dry 5 mm NMR tube. If the sample is particularly air-sensitive, a J. Young NMR tube is recommended to allow for flame-sealing under vacuum or an inert atmosphere.

-

Solvent : Chloroform-d (CDCl₃) is a common solvent for phosphine ligands. Ensure the deuterated solvent is of high purity and dry.

-

Concentration : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Inert Atmosphere : To prevent oxidation of the phosphorus atoms, it is advisable to prepare the sample under an inert atmosphere (e.g., nitrogen or argon) in a glovebox. If a glovebox is not available, the solvent can be degassed by several freeze-pump-thaw cycles before adding the sample, and the NMR tube can be flushed with an inert gas.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program : Standard single-pulse sequence (e.g., zg30).

-

Number of Scans : 8-16 scans are typically sufficient.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time (aq) : 3-4 seconds.

-

Spectral Width (sw) : -2 to 12 ppm.

-

Referencing : The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) is used for referencing.

¹³C{¹H} NMR Spectroscopy:

-

Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans : 64-1024 scans, depending on the sample concentration.

-

Relaxation Delay (d1) : 2 seconds.

-

Acquisition Time (aq) : 1-2 seconds.

-

Spectral Width (sw) : 0 to 160 ppm.

-

Referencing : The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is used for referencing.

³¹P{¹H} NMR Spectroscopy:

-

Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans : 16-64 scans.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Acquisition Time (aq) : 1-2 seconds.

-

Spectral Width (sw) : A wide spectral width (e.g., -50 to 50 ppm) is initially recommended to locate the signal, which can then be narrowed.

-

Referencing : An external standard of 85% H₃PO₄ is used and set to δ = 0 ppm.

Visualization of Molecular Structure and NMR-Active Nuclei

The following diagram illustrates the molecular structure of this compound and highlights the different types of protons and carbons that are distinguished in the NMR spectra.

Caption: Molecular structure of this compound with key methylene groups labeled.

Interpretation of NMR Spectra

-

¹H NMR Spectrum : The spectrum will show complex multiplets for the aliphatic protons of the hexane chain due to proton-proton and proton-phosphorus couplings. The aromatic region will display multiplets corresponding to the phenyl protons. Integration of the aliphatic to aromatic regions should yield a ratio of 12:20.

-

¹³C{¹H} NMR Spectrum : In the proton-decoupled ¹³C spectrum, the signals for the carbon atoms coupled to phosphorus will appear as doublets. The ipso- and ortho-carbons of the phenyl groups, as well as the α- and β-carbons of the hexane chain, will show this splitting. The para-carbon of the phenyl rings and the γ-carbon of the hexane chain are typically too far from the phosphorus to show significant coupling and will appear as singlets.

-

³¹P{¹H} NMR Spectrum : The proton-decoupled ³¹P NMR spectrum is expected to show a single sharp singlet, confirming the equivalence of the two phosphorus atoms in the molecule. The chemical shift is characteristic of a trialkyl-diarylphosphine.

This comprehensive guide provides the necessary information for the successful NMR characterization of this compound, ensuring its identity and purity for research and development applications.

Spectroscopic and Application Guide to 1,6-Bis(diphenylphosphino)hexane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(diphenylphosphino)hexane (dpph) is a bidentate phosphine ligand pivotal in the fields of organometallic chemistry and catalysis. Its molecular structure, featuring a flexible hexane backbone connecting two diphenylphosphino groups, allows it to form stable chelate complexes with a variety of transition metals. This structural characteristic imparts high catalytic activity and selectivity in a range of cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the spectroscopic data for dpph, detailed experimental protocols for its characterization, and a visualization of its role in a key catalytic cycle.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the identification and characterization of the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The spectra provide detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 20H | P(C₆H ₅)₂ |

| 1.95 - 1.85 | m | 4H | P-CH₂ -CH₂-CH₂- |

| 1.50 - 1.40 | m | 4H | P-CH₂-CH₂ -CH₂- |

| 1.35 - 1.25 | m | 4H | P-CH₂-CH₂-CH₂ - |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 138.8 (d, J = 14.2 Hz) | ipso-C of P-C ₆H₅ |

| 132.7 (d, J = 18.5 Hz) | ortho-C of P-C ₆H₅ |

| 128.5 | para-C of P-C ₆H₅ |

| 128.3 (d, J = 6.8 Hz) | meta-C of P-C ₆H₅ |

| 30.8 (d, J = 11.5 Hz) | P-CH₂-C H₂-CH₂- |

| 29.5 (d, J = 12.0 Hz) | P-C H₂-CH₂-CH₂- |

| 24.7 | P-CH₂-CH₂-C H₂- |

Table 3: ³¹P NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity |

| -16.5 | s |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by absorptions corresponding to the P-C bonds and the hydrocarbon backbone.

Table 4: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 | Medium | C-H stretch (aromatic) |

| 2925, 2855 | Strong | C-H stretch (aliphatic) |

| 1480, 1435 | Strong | P-C stretch (aromatic) |

| 740, 695 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 5: Mass Spectrometry Data

| m/z | Ion |

| 454.2 | [M]⁺ |

| 269.1 | [M - P(C₆H₅)₂]⁺ |

| 185.1 | [P(C₆H₅)₂]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data and for the synthesis of the compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a diphenylphosphide salt with 1,6-dihalohexane.[1]

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium, dropwise to the solution to deprotonate the diphenylphosphine and form lithium diphenylphosphide.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Slowly add a solution of 1,6-dibromohexane in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to obtain pure this compound as a white crystalline solid.

NMR Sample Preparation

Protocol:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H, ¹³C, and ³¹P NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used for chemical shift referencing.

Visualization of a Key Application

This compound is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following diagrams illustrate the synthesis workflow and the catalytic cycle.

References

An In-depth Technical Guide to the Physical and Chemical Properties of the DPPH Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable, commercially available organic nitrogen radical that has found widespread application in the fields of chemistry, biology, and pharmacology.[1][2][3][4][5] Its remarkable stability, attributed to the delocalization of the spare electron over the entire molecule, and its characteristic deep violet color, which changes upon reaction with radical scavengers, make it an ideal tool for antioxidant assays.[1][2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of the DPPH ligand, detailed experimental protocols for its use in antioxidant assays, and a visualization of its reaction mechanisms and experimental workflows.

Core Physical and Chemical Properties of DPPH

The fundamental properties of the DPPH free radical are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₂N₅O₆ | [1][6][7][8][9] |

| Molar Mass | 394.32 g/mol | [1][6][7][8][9][10] |

| Appearance | Dark-colored crystalline powder (black to green) | [1][9] |

| Color in Solution | Deep violet (in organic solvents) | [1][2][4] |

| Melting Point | ~130-135 °C (decomposes); various crystalline forms have different melting points (e.g., DPPH-I: 106 °C, DPPH-II: 137 °C, DPPH-III: 128–129 °C) | [1][4][9] |

| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, DMF, DMSO, and acetone. | [1][2][6][11][12] |

| UV-Vis Absorption (λmax) | Approximately 515-520 nm in methanol or ethanol. | [1][2][6][12] |

Electrochemical Properties

The electrochemical behavior of DPPH is central to its application in certain antioxidant assays and for understanding its reactivity. While a single standard redox potential is not universally cited due to its dependence on the solvent and experimental conditions, cyclic voltammetry studies have provided insights into its redox characteristics.

| Property | Observed Values and Conditions | Source(s) |

| Redox Behavior | Exhibits quasi-reversible reduction and oxidation peaks in cyclic voltammetry. | |

| Oxidation Peaks | In acetonitrile, two oxidation peaks have been observed at approximately 0.394 V and 0.848 V. | [6] |

| Reduction Peaks | In acetonitrile, two reduction peaks have been observed at approximately 0.312 V and 0.766 V. | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a popular method for screening the free radical scavenging activity of various compounds.[2]

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test compounds (antioxidants)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm

-

Volumetric flasks, pipettes, and cuvettes or microplates

Procedure:

-

Preparation of DPPH Stock Solution (e.g., 0.1 mM):

-

Accurately weigh a calculated amount of DPPH powder.

-

Dissolve it in methanol or ethanol in a volumetric flask.

-

Protect the solution from light by wrapping the flask in aluminum foil, as DPPH is light-sensitive.[2] This solution should be freshly prepared daily.

-

-

Preparation of Test Samples and Positive Control:

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO).

-

From the stock solutions, prepare a series of dilutions to determine the concentration-dependent activity.

-

-

Assay Protocol:

-

Pipette a specific volume of the test sample dilutions into respective tubes or wells of a microplate.

-

Add an equal volume of the DPPH working solution to each tube or well and mix thoroughly.

-

Prepare a blank containing the solvent and the DPPH solution.

-

Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[2]

-

-

Absorbance Measurement:

-

After incubation, measure the absorbance of each solution at the wavelength of maximum absorption for DPPH (around 517 nm).[2]

-

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A₀ - A₁) / A₀] x 100

Where:

-

A₀ is the absorbance of the blank (DPPH solution without the test sample).

-

A₁ is the absorbance of the test sample with the DPPH solution.

The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Mandatory Visualizations

Reaction Mechanism of DPPH with an Antioxidant

The scavenging of the DPPH radical by an antioxidant (AH) can proceed through two primary mechanisms: Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Comparison of the Simple Cyclic Voltammetry (CV) and DPPH Assays for the Determination of Antioxidant Capacity of Active Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The relationship between standard reduction potentials of catechins and biological activities involved in redox control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis of Palladium Complexes with 1,8-Naphthyridine-Based N-Heterocyclic Carbene Ligands: An In-depth Technical Guide

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Initial Note on Ligand Terminology: The request specified the synthesis of palladium complexes with "dpph". Following an extensive literature search, no common ligand with this abbreviation in the context of palladium chemistry was identified. It is presumed that this may be a typographical error or a less common acronym. This guide will focus on a well-documented and highly relevant class of ligands: 1,8-naphthyridine-functionalized N-heterocyclic carbenes (NHCs). These ligands incorporate a similar nitrogen-rich heterocyclic core and are of significant interest in catalysis. We will detail the synthesis of a representative dinuclear palladium(II) complex, [{Pd₂(NHC-NP)₂Cl₂}(PF₆)], where NHC-NP is 2,7-bis(mesitylimidazolylidenyl)naphthyridine.

Introduction

Palladium complexes bearing N-heterocyclic carbene (NHC) ligands have emerged as a robust and versatile class of catalysts for a wide array of organic transformations, most notably carbon-carbon and carbon-heteroatom bond-forming reactions. The strong σ-donating ability of NHC ligands imparts high thermal stability to the resulting palladium complexes and enhances their catalytic activity. The incorporation of a 1,8-naphthyridine scaffold into the NHC ligand architecture offers a unique platform for the design of multinuclear metal complexes and catalysts with novel reactivity. This guide provides a comprehensive overview of the synthesis of a representative dipalladium(II) complex with a 1,8-naphthyridine-functionalized bis(NHC) ligand, including detailed experimental protocols, characterization data, and a discussion of its potential applications.

Synthetic Strategy

The synthesis of the target dipalladium(II) complex, [{Pd₂(NHC-NP)₂Cl₂}(PF₆)], is a multi-step process that begins with the construction of the 1,8-naphthyridine core, followed by the formation of the bis(imidazolium) salt, which serves as the NHC precursor. The NHC ligand is then metalated, typically via a silver(I)-NHC intermediate, which subsequently undergoes transmetalation to yield the final palladium complex.

Overall Synthetic Workflow:

Caption: Synthetic workflow for the dipalladium(II)-NHC complex.

Experimental Protocols

The following protocols are representative procedures adapted from established literature methods for the synthesis of 1,8-naphthyridine-based NHC ligands and their palladium complexes.

Synthesis of the Bis(imidazolium) Salt Pro-ligand

Step 1: Synthesis of 2,7-Diamino-1,8-naphthyridine

A common precursor, 2,7-diamino-1,8-naphthyridine, can be synthesized from 2-amino-7-chloro-1,8-naphthyridine through amination.[1][2][3]

-

Reaction: 2-amino-7-chloro-1,8-naphthyridine is reacted with sodium amide in an inert solvent like xylene at elevated temperatures.[1]

-

Work-up: The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of the Bis(imidazolium) Salt

-

Reagents: 2,7-Diamino-1,8-naphthyridine, glyoxal (40% in water), 2,4,6-trimethylaniline (mesitylamine), ammonium hexafluorophosphate (NH₄PF₆), and an acid catalyst (e.g., acetic acid).

-

Procedure:

-

To a solution of 2,7-diamino-1,8-naphthyridine in a suitable solvent (e.g., ethanol), add glyoxal and 2,4,6-trimethylaniline.

-

Add a catalytic amount of acetic acid and heat the mixture to reflux for 24-48 hours.

-

Cool the reaction mixture to room temperature. The crude product may precipitate upon cooling.

-

Isolate the crude product by filtration.

-

To purify and exchange the counter-ion, dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol) and add an excess of a saturated aqueous solution of ammonium hexafluorophosphate.

-

The bis(imidazolium) hexafluorophosphate salt will precipitate. Isolate the solid by filtration, wash with water and diethyl ether, and dry under vacuum.

-

Synthesis of the Silver(I)-NHC Complex

The silver-NHC complex is a key intermediate for the clean and efficient transfer of the NHC ligand to the palladium center.[4][5]

-

Reagents: The bis(imidazolium) salt, silver(I) oxide (Ag₂O), and a chlorinated solvent (e.g., dichloromethane).

-

Procedure:

-

In a flask protected from light, suspend the bis(imidazolium) salt and silver(I) oxide in dichloromethane.

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or NMR until the starting imidazolium salt is consumed.

-

Filter the reaction mixture through a pad of Celite to remove excess silver oxide and other insoluble materials.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the silver(I)-NHC complex, which is often used in the next step without further purification.

-

Synthesis of the Dipalladium(II)-NHC Complex

The final step is the transmetalation from the silver-NHC complex to a palladium(II) precursor.[4]

-

Reagents: The silver(I)-NHC complex and bis(benzonitrile)palladium(II) chloride ([Pd(PhCN)₂Cl₂]).

-

Procedure:

-

Dissolve the silver(I)-NHC complex in a suitable solvent such as acetonitrile.

-

Add a solution of bis(benzonitrile)palladium(II) chloride in the same solvent.

-

Stir the reaction mixture at room temperature for 4-8 hours. A precipitate of AgCl will form.

-

Filter the mixture to remove the AgCl precipitate.

-

The filtrate contains the desired dipalladium(II)-NHC complex. The complex can be isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesized compounds. The data is based on typical values reported for analogous complexes in the literature.[6][7][8]

Table 1: Summary of Yields and Physical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Yield (%) |

| Bis(imidazolium) Salt | --INVALID-LINK--₂ | 834.65 | White to off-white solid | ~85 |

| Silver(I)-NHC Complex | --INVALID-LINK--₂ | 1052.45 | Light-sensitive solid | >90 |

| Dipalladium(II)-NHC Complex | [{Pd₂(C₃₄H₃₄N₆)₂Cl₂}(PF₆)] | 1488.68 | Yellow to orange solid | ~90 |

Table 2: Spectroscopic Characterization Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| Bis(imidazolium) Salt | 9.5-9.8 (s, 2H, NCHN), 7.0-8.5 (m, aromatic H), 2.1-2.5 (s, methyl H) | 140-145 (NCHN), 110-140 (aromatic C), 15-25 (methyl C) | 3100-3200 (C-H aromatic), 1550-1600 (C=N, C=C) |

| Silver(I)-NHC Complex | 7.0-8.5 (m, aromatic H), 2.1-2.5 (s, methyl H) | 180-190 (NCN-Ag), 110-140 (aromatic C), 15-25 (methyl C) | 1550-1600 (C=N, C=C) |

| Dipalladium(II)-NHC Complex | 7.0-8.5 (m, aromatic H), 2.1-2.5 (s, methyl H) | 165-175 (NCN-Pd), 110-140 (aromatic C), 15-25 (methyl C) | 1550-1600 (C=N, C=C), ~350 (Pd-Cl) |

Catalytic Applications and Signaling Pathways

Palladium-NHC complexes are renowned for their high efficiency as catalysts in cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a prime example of their application.[9][10]

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle is initiated by the oxidative addition of an organohalide (R-X) to the active Pd(0) species, which is generated in situ from the Pd(II) precatalyst. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is the reductive elimination of the coupled product (R-R'), regenerating the active Pd(0) catalyst. The robust NHC ligands stabilize the palladium center throughout this cycle, preventing catalyst decomposition and promoting high turnover numbers.

Conclusion

The synthesis of palladium complexes with 1,8-naphthyridine-based N-heterocyclic carbene ligands provides access to a class of highly stable and catalytically active compounds. The modular nature of the synthesis allows for the fine-tuning of the ligand's steric and electronic properties, enabling the development of tailored catalysts for specific applications in organic synthesis, drug discovery, and materials science. The detailed protocols and characterization data presented in this guide serve as a valuable resource for researchers aiming to explore the rich chemistry of these promising palladium-NHC complexes.

References

- 1. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine-2,7-diamine|Research Building Block [benchchem.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Palladium–NHC complex - Wikipedia [en.wikipedia.org]

- 5. Rational design of galactopyranoside-substituted N-heterocyclic carbene palladium(ii) complexes. Stable and efficient catalyst for C–C coupling in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

1,6-Bis(diphenylphosphino)hexane CAS number 19845-69-3 properties

CAS Number: 19845-69-3

This document provides a comprehensive technical overview of 1,6-Bis(diphenylphosphino)hexane, a versatile bidentate phosphine ligand. It is intended for researchers, chemists, and professionals in drug development and materials science who utilize transition metal catalysis. This guide covers the compound's physicochemical properties, safety information, and its critical role in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

Core Properties and Specifications

This compound, also known as Hexamethylenebis(diphenylphosphine), is a solid, air-sensitive compound.[1] Its defining feature is a flexible hexane backbone connecting two diphenylphosphino groups, which allows it to act as an effective chelating ligand for various transition metals.[2] This chelation enhances the stability and catalytic activity of the resulting metal complexes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19845-69-3 | [2][3][4][5] |

| Molecular Formula | C₃₀H₃₂P₂ | [2][6][7] |

| Molecular Weight | 454.52 g/mol | [2][4] |

| Appearance | White to off-white or almost white powder/crystal.[2][5] | [2][5] |

| Melting Point | 124-128 °C | [2][5][8] |

| Purity/Assay | ≥ 95% (GC) to 97% | [2][4][5][6] |

| Synonyms | Hexamethylenebis(diphenylphosphine), 1,6-Hexanediylbis[diphenylphosphine] | [2][4][5] |

| InChI Key | GPORFKPYXATYNX-UHFFFAOYSA-N | [4][6][7] |

| SMILES String | C(CCCP(c1ccccc1)c2ccccc2)CCP(c3ccccc3)c4ccccc4 | [4][6][7] |

| Storage Conditions | Store at room temperature under an inert gas.[1][2] | [1][2] |

Safety and Handling

Proper handling of this compound is essential due to its potential health hazards. It is classified as a skin and eye irritant.[3]

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | [4] |

| Signal Word | Warning | [3][4] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4] |

| Precautionary Statements | Prevention: P261, P264, P271, P280 (Avoid breathing dust, wash skin thoroughly, use outdoors, wear protective gear).[3][4] Response: P302+P352 (If on skin: Wash with plenty of water), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4] | [3][4] |

| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves.[4] | [4] |

| Incompatibilities | Oxidizing agents.[1] | [1] |

Applications in Catalysis

This compound is a prominent ligand in coordination chemistry and catalysis, primarily used to form stable and active complexes with transition metals like palladium.[2][9] Its flexibility and strong σ-donating properties make it highly effective in a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon and carbon-heteroatom bonds.[2][10][11]

These reactions are indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][10][11] The ligand is suitable for numerous named reactions, including:

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, illustrates the role of phosphine ligands. The ligand stabilizes the palladium center throughout its changes in oxidation state and coordination number.

Representative Experimental Protocol: Synthesis of a Bis(phosphine) Ligand

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general and representative multi-gram synthesis for a related class, 1,2-bis(dialkylphosphino)ethanes, is presented below.[13] This methodology illustrates the common chemical transformations involved in preparing such ligands.

The synthesis typically involves three main stages: formation of a bis(dialkylphosphoryl)ethane precursor, conversion to an ethylenebis(dialkylchlorophosphonium) dichloride intermediate, and finally, reduction to the target bis(phosphine) ligand.[13]

Materials and Reagents: Diethyl phosphite, a Grignard reagent (e.g., MeMgCl in THF), 1,2-dichloroethane, oxalyl chloride ( (COCl)₂ ), sodium aluminum hydride (NaAlH₄), sodium hydride (NaH), and anhydrous solvents (THF, CH₂Cl₂).[13]

Part 1: Synthesis of 1,2-Bis(dialkylphosphoryl)ethane Precursor

-

A solution of a Grignard reagent (3 equivalents) in THF is cooled to 0 °C in a reaction vessel equipped for inert atmosphere operation.

-

Diethyl phosphite (1 equivalent) is added dropwise to the Grignard solution. Methane gas will evolve. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 6 hours.[13]

-

The resulting suspension is cooled back to 0 °C, and 1,2-dichloroethane (0.5 equivalents) is added slowly.[13]

-

The reaction is quenched, and the product is extracted to yield the bis(dialkylphosphoryl)ethane.[13]

Part 2: Synthesis of Ethylenebis(dialkylchlorophosphonium) Dichloride Intermediate

-

The precursor from Part 1 is dissolved in dichloromethane (CH₂Cl₂).

-

Oxalyl chloride (2.1 equivalents) is added dropwise with stirring, leading to gas evolution and precipitation of the product.[13]

-

The reaction is stirred for 1 hour at room temperature.

-

The resulting suspension is filtered, washed with diethyl ether, and dried under vacuum to afford the intermediate as a white powder.[13]

Part 3: Reduction to 1,2-Bis(dialkylphosphino)ethane

-

Sodium hydride (NaH) is washed with THF to remove mineral oil and then activated by stirring with a LiAlH₄ solution.[13]

-

Fresh THF is added, and the suspension is cooled to -78 °C. Solid sodium aluminum hydride (NaAlH₄) is added under an inert atmosphere.[13]

-

The intermediate from Part 2, suspended in THF, is added to the reaction mixture at -78 °C via cannula. The reaction proceeds immediately with gas evolution.[13]

-

The mixture is allowed to warm to room temperature, stirred for an additional hour, and then filtered through Celite®.

-

The solvent is removed from the filtrate under vacuum to yield the final 1,2-bis(dialkylphosphino)ethane product.[13]

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound 97 19845-69-3 [sigmaaldrich.com]

- 5. This compound | 19845-69-3 | TCI AMERICA [tcichemicals.com]

- 6. H55528.03 [thermofisher.com]

- 7. PubChemLite - this compound (C30H32P2) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 19845-69-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nobelprize.org [nobelprize.org]

- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,6-双(二苯基膦)己烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1,6-Bis(diphenylphosphino)hexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,6-bis(diphenylphosphino)hexane (dpph), a common bidentate phosphine ligand in catalysis and coordination chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining the solubility of dpph in various organic solvents.

Introduction to this compound

This compound is a white to off-white crystalline solid widely used as a chelating ligand in transition metal-catalyzed reactions, including cross-coupling reactions and asymmetric synthesis.[1] Its effectiveness in these applications is intrinsically linked to its solubility and compatibility with a range of organic solvents.[1] Understanding the solubility of dpph is crucial for reaction optimization, catalyst preparation, and product purification.

Qualitative Solubility Data

| Solvent | Common Name | Polarity | Qualitative Solubility |

| Tetrahydrofuran | THF | Polar aprotic | Often used as a solvent in reactions involving dpph, suggesting at least partial solubility. However, some sources indicate that similar bidentate phosphine ligands can be minimally soluble in THF. |

| Toluene | Nonpolar | Commonly used in cross-coupling reactions with dpph, indicating sufficient solubility for catalytic applications. | |

| Dichloromethane | DCM | Polar aprotic | Frequently used as a solvent for reactions and for the purification of dpph-containing metal complexes, suggesting good solubility. |

| n-Hexane | Nonpolar | Generally, large organic molecules like dpph have limited solubility in short-chain alkanes. It is likely sparingly soluble to insoluble. | |

| Diethyl ether | Nonpolar | Expected to have some degree of solubility, though potentially less than in THF or DCM. | |

| Water | Polar protic | As a nonpolar organic compound, it is expected to be insoluble in water. |

Note: The qualitative assessments are inferred from the common use of this compound in chemical synthesis. Actual solubility can be influenced by factors such as temperature, pressure, and the presence of other solutes. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.

3.1. Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., THF, Toluene, DCM)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-warmed (if the experiment is at elevated temperature) pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or beaker in a desiccator to cool to room temperature.

-

Weigh the dish or beaker containing the dried solute on an analytical balance.

-

3.3. Calculation of Solubility The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with solute - Mass of empty dish) / Volume of filtered solution] x 100

3.4. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

References

An In-depth Technical Guide to the Molecular Structure of 1,6-Bis(diphenylphosphino)hexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(diphenylphosphino)hexane, commonly abbreviated as dpph, is a bidentate phosphine ligand with the chemical formula C₃₀H₃₂P₂. Its molecular structure, characterized by two diphenylphosphino groups linked by a flexible hexane chain, makes it a versatile and widely utilized ligand in coordination chemistry and homogeneous catalysis. This technical guide provides a comprehensive overview of the molecular structure of dpph, including its key identifiers, physical and spectroscopic properties, and a detailed, albeit general, synthetic protocol.

Molecular Identity and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [6-(diphenylphosphanyl)hexyl]diphenylphosphane | [2] |

| Synonyms | dpph, Hexamethylenebis(diphenylphosphine) | [3] |

| CAS Number | 19845-69-3 | [3] |

| Molecular Formula | C₃₀H₃₂P₂ | [1] |

| Molecular Weight | 454.52 g/mol | [4][5] |

| Melting Point | 124-128 °C | [1] |

| SMILES String | C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | [6] |

| InChI Key | GPORFKPYXATYNX-UHFFFAOYSA-N |

Molecular Structure and Geometry

The key structural features of dpph include:

-

Two phosphorus atoms, each bonded to two phenyl rings and one end of the hexane chain.

-

A flexible hexamethylene bridge connecting the two phosphorus centers.

The flexibility of the hexane linker allows the ligand to adopt various conformations, which is a crucial aspect of its coordination chemistry. It can chelate to a single metal center, forming a stable seven-membered ring, or bridge two metal centers.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound. Although specific, high-resolution spectra for dpph are not widely published, the expected spectral features can be predicted based on its structure and data from similar phosphine ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: The ³¹P NMR spectrum is the most informative technique for characterizing phosphine ligands. For dpph, a single resonance is expected in the proton-decoupled spectrum, indicative of the two equivalent phosphorus atoms. The chemical shift is anticipated to be in the range typical for triarylphosphines.

-

¹H NMR: The ¹H NMR spectrum would exhibit multiplets for the phenyl protons, typically in the range of 7.0-8.0 ppm. The protons of the hexane backbone would appear as a series of multiplets in the upfield region, between approximately 1.0 and 2.5 ppm.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the phenyl rings and the hexane chain. The ipso-carbon of the phenyl rings (the carbon directly attached to phosphorus) would show a characteristic coupling to the phosphorus atom.

Infrared (IR) Spectroscopy

The IR spectrum of dpph is expected to be dominated by the vibrational modes of the phenyl and hexane groups. Characteristic absorption bands would include:

-

C-H stretching vibrations of the aromatic rings (around 3050-3100 cm⁻¹).

-

C-H stretching vibrations of the aliphatic hexane chain (around 2850-2960 cm⁻¹).[2]

-

C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

-

P-C stretching vibrations, which are typically weaker and appear in the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dpph would likely show a prominent molecular ion peak (M⁺) at m/z = 454.5. The fragmentation pattern would be characterized by the loss of phenyl groups and cleavage of the hexane chain.[8][9][10] Common fragments would include ions corresponding to [M-Ph]⁺, [PPh₂]⁺, and various fragments of the alkyl chain.

Synthesis of this compound

A general and widely applicable method for the synthesis of bis(diphenylphosphino)alkanes involves the reaction of a dihaloalkane with a diphenylphosphide salt. The following is a representative experimental protocol that can be adapted for the synthesis of dpph.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,6-Dichlorohexane (or 1,6-dibromohexane)

-

Diphenylphosphine

-

A strong base (e.g., n-butyllithium, sodium amide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Diphenylphosphide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve diphenylphosphine in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and slowly add one equivalent of the strong base. This deprotonates the diphenylphosphine to form the diphenylphosphide anion (e.g., lithium diphenylphosphide or sodium diphenylphosphide). The reaction progress can often be monitored by a color change.

-

Alkylation Reaction: To the solution of the diphenylphosphide, slowly add 0.5 equivalents of 1,6-dichlorohexane (or 1,6-dibromohexane) dissolved in the same anhydrous solvent.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours or overnight to ensure complete reaction.

-

Work-up and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of hexane and dichloromethane) to yield pure this compound as a white crystalline solid.

Characterization: The identity and purity of the synthesized dpph should be confirmed by the spectroscopic methods described above (³¹P NMR, ¹H NMR, ¹³C NMR, IR, and MS) and by measuring its melting point.

Logical Representation of Synthesis

The synthesis of this compound can be visualized as a two-step process: the formation of the nucleophilic diphenylphosphide followed by a nucleophilic substitution reaction.

Synthesis of this compound

Conclusion

This compound is a fundamentally important ligand in modern chemistry. Its well-defined molecular structure, characterized by two diphenylphosphino termini connected by a flexible hexane spacer, allows it to coordinate to metal centers in various modes, making it a valuable tool in the design of catalysts for a wide range of chemical transformations. This guide has provided a detailed overview of its molecular properties and a general protocol for its synthesis, which should serve as a useful resource for researchers in chemistry and drug development. Further detailed structural and spectroscopic studies would be beneficial to provide even deeper insights into the subtle structural aspects of this versatile ligand.

References

- 1. chemimpex.com [chemimpex.com]

- 2. H55528.03 [thermofisher.com]

- 3. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Novel dinuclear gold(i) complexes containing bis(diphenylphosphano)alkanes and (biphenyl-2-yl)(di-tert-butyl)phosphane: synthesis, structural characterization and anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 19845-69-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. H55528.06 [thermofisher.com]

- 10. m.youtube.com [m.youtube.com]

electronic and steric effects of dpph ligand

An In-depth Technical Guide on the Electronic and Steric Effects of the DPPH Radical

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) molecule is a stable free radical of significant interest, primarily utilized as a benchmark in antioxidant capacity assays and as a standard in electron paramagnetic resonance (EPR) spectroscopy.[1] Its reactivity, particularly in its role as a radical scavenger, is fundamentally governed by a combination of its intrinsic electronic and steric properties. The picryl group acts as a strong electron-acceptor, while the diphenylamino moiety serves as an electron-donor, creating a "push-pull" effect that delocalizes the unpaired electron and contributes to the radical's exceptional stability.[2] Sterically, the reactive nitrogen center is significantly hindered by the flanking phenyl and picryl rings, which modulates its accessibility and reaction kinetics.[3][4] This guide provides a comprehensive analysis of these electronic and steric factors, detailing the experimental and computational methods used for their characterization and presenting quantitative data to inform research and development. While commonly referred to as the DPPH radical, its potential role as a formal "ligand" in coordination chemistry is not well-documented; its interactions are typically non-covalent or redox-based rather than involving formal coordination bonds.

Electronic Effects of the DPPH Radical

The electronic nature of the DPPH radical is characterized by the delocalization of its unpaired electron across the entire molecular framework. This delocalization is heavily influenced by the electron-withdrawing nitro groups on the picryl ring and the phenyl substituents on the other nitrogen atom.[2] These electronic characteristics are critical to its function in antioxidant assays, where it can accept either an electron or a hydrogen atom from a donor molecule.

Redox Properties

Cyclic voltammetry (CV) is a primary technique for quantifying the electronic properties of DPPH by measuring its oxidation and reduction potentials. These potentials indicate the energy required to add or remove an electron, providing direct insight into its electronic character.[5] A typical cyclic voltammogram of DPPH reveals reversible one-electron oxidation and reduction processes, confirming its ability to act as both an oxidizing and a reducing agent.[6][7]

Substituent Effects

Modifying the phenyl rings of the DPPH molecule with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can systematically tune its electronic properties. While comprehensive Hammett analysis specific to a wide range of DPPH derivatives is not extensively documented, the principles are well-established in physical organic chemistry.[8][9] For instance, adding an electron-donating amino group to a phenyl ring would be expected to lower the oxidation potential, making the radical easier to oxidize.[10] Conversely, adding bromo-substituents, which are electron-withdrawing, would likely increase the oxidation potential.[11]

Table 1: Quantitative Electronic Data for DPPH Radical

| Parameter | Value | Solvent/Conditions | Method | Reference |

|---|---|---|---|---|

| Oxidation Potential (E1/2) | +0.60 V vs Ag/AgCl | Acetonitrile | Cyclic Voltammetry | [7] |

| Reduction Potential (E1/2) | +0.05 V vs Ag/AgCl | Acetonitrile | Cyclic Voltammetry | [7] |

| Dipole Moment | 4.88 D | - | - |[2] |

Steric Effects of the DPPH Radical

The steric environment of the DPPH radical plays a crucial role in its reactivity. The unpaired electron is localized on one of the nitrogen atoms of the hydrazine bridge, but this site is sterically shielded.

Steric Hindrance

Computational studies based on Density Functional Theory (DFT) have shown that access to the divalent nitrogen atom (the radical center) is significantly hindered.[3][4] This steric congestion is caused by:

-

The ortho-hydrogen atoms on each of the two phenyl rings.

-

The two ortho-nitro groups on the picryl ring.

This steric shielding is a primary reason for the remarkably small Arrhenius pre-exponential factors observed in its reactions with phenols, indicating a significant entropic barrier to reaction.[3] While electronic effects largely determine the activation energy, steric hindrance governs the probability and orientation of successful reactive encounters.

Quantitative Steric Parameters

Quantitative measures of steric bulk, such as the ligand cone angle, provide a standardized way to compare the spatial requirements of molecules.[12] Although originally developed for phosphine ligands in organometallic chemistry, the principle can be adapted to any molecular group. A cone angle for the DPPH molecule can be calculated from its crystal structure by defining the vertex at a hypothetical coordination point and the perimeter by the van der Waals radii of the outermost atoms. To date, no formal cone angle for DPPH has been published, but the crystallographic data required for its calculation are available.[1][2][11]

Table 2: Structural Data for Steric Analysis of DPPH Radical

| Parameter | Value | Method | Reference |

|---|---|---|---|

| N-N Bond Length | 1.321 - 1.352 Å | X-ray Crystallography | [2] |

| Picryl-N Bond Length | ~1.35 Å | X-ray Crystallography | [2] |

| Diphenyl-N Bond Length | ~1.42 Å | X-ray Crystallography | [2] |

| Calculated Steric Hindrance | High | DFT Calculations |[3][4] |

Reaction Mechanisms and Pathways

The radical scavenging activity of DPPH, central to its application in antioxidant assays, proceeds primarily through two competing mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The dominant pathway is influenced by the structure of the antioxidant and the solvent polarity.

Caption: Reaction pathways for DPPH radical scavenging.

Experimental Protocols

Synthesis of DPPH Derivatives

Objective: To synthesize substituted DPPH analogues to study electronic effects.

Protocol (Example: p-Amino derivative): [10]

-

Starting Material: 2-(4-aminophenyl)-2-phenyl-1-picrylhydrazine.

-

Oxidation: The hydrazine derivative is dissolved in a suitable organic solvent (e.g., dichloromethane).

-

Oxidizing Agent: An oxidizing agent such as lead dioxide (PbO₂) or silver oxide (Ag₂O) is added to the solution.

-

Reaction: The mixture is stirred at room temperature until the characteristic deep violet color of the DPPH radical appears, indicating successful oxidation.

-

Purification: The reaction mixture is filtered to remove the solid oxidizing agent and its byproducts. The solvent is then evaporated under reduced pressure.

-

Characterization: The resulting solid is characterized by EPR, UV-Vis, and Mass Spectrometry to confirm the structure and purity of the radical.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of DPPH or its derivatives.[7]

Protocol:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).

-

Analyte Solution: Dissolve a known concentration of the DPPH sample (e.g., 0.1 mM) in the electrolyte solution.

-

Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Scan the potential over a defined range (e.g., -1.5 V to +1.0 V) and record the resulting current.

-

Data Analysis: The half-wave potentials (E₁/₂) for the oxidation and reduction peaks are determined from the voltammogram, providing the formal potentials for the redox processes.

Caption: Workflow for Cyclic Voltammetry analysis.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of DPPH or its derivatives for steric analysis.[11]

Protocol:

-

Crystal Growth: Grow single crystals of the DPPH derivative suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.

-

Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. The final output is a model of the molecule with precise bond lengths and angles.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To characterize the radical nature and electronic environment of the unpaired electron in DPPH.[13]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the DPPH radical in a suitable solvent (e.g., toluene or methanol) or use a powdered solid sample.

-

EPR Tube: Transfer the sample into a standard EPR quartz tube.

-

Spectrometer Setup: Place the sample tube into the resonant cavity of the EPR spectrometer, which is situated within a strong electromagnet.

-

Measurement: The magnetic field is swept while the sample is irradiated with a constant microwave frequency. Absorption of microwaves is detected when the energy difference between the electron spin states matches the energy of the microwaves.

-

Data Analysis: The resulting EPR spectrum is analyzed. For DPPH, a characteristic five-line spectrum is often observed due to hyperfine coupling of the unpaired electron with the two nitrogen atoms of the hydrazine bridge. The g-factor and hyperfine splitting constants provide information about the electronic structure.[14]

Conclusion

The reactivity and stability of the DPPH radical are a direct consequence of its unique electronic and steric characteristics. The push-pull electronic system stabilizes the radical, while significant steric hindrance around the reactive nitrogen center kinetically protects it. A quantitative understanding of these properties, derived from experimental techniques like cyclic voltammetry, EPR spectroscopy, and X-ray crystallography, is essential for its proper application in antioxidant research and other fields. While the term "DPPH ligand" is not standard, the principles governing its molecular properties are fundamental to its interactions and reactivity. Further research into systematically substituted DPPH derivatives could provide deeper insights and allow for the fine-tuning of its properties for novel applications.

References

- 1. DPPH - Wikipedia [en.wikipedia.org]

- 2. The Chemistry of DPPH· Free Radical and Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the simple cyclic voltammetry (CV) and DPPH assays for the determination of antioxidant capacity of active principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unusual reactivity of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with Fe3+ controlled by competing reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. A Hammett's analysis of the substituent effect in functionalized diketopyrrolopyrrole (DPP) systems: Optoelectronic properties and intramolecular charge transfer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 13. Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research [hrcak.srce.hr]

- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Methodological & Application

Application Notes and Protocols for 1,6-Bis(diphenylphosphino)hexane in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,6-Bis(diphenylphosphino)hexane (dpph) as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended to serve as a practical guide for laboratory chemists engaged in organic synthesis, particularly in the fields of pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, most commonly for the synthesis of biaryls. The choice of ligand associated with the palladium catalyst is crucial for the reaction's success, influencing yield, catalyst stability, and substrate scope. This compound (dpph) is a flexible bidentate phosphine ligand that can form stable complexes with palladium, which are effective catalysts for a range of Suzuki coupling reactions. Its flexible hexane backbone distinguishes it from more rigid ligands like dppf, offering different steric and electronic properties that can be advantageous for specific substrate combinations.

While direct literature on dpph in Suzuki reactions is not as extensive as for ligands like dppf, the protocols and data from closely related flexible bidentate phosphine ligands provide a strong foundation for its application. The following sections detail the catalytic cycle, provide generalized experimental protocols, and summarize reaction conditions and yields achieved with analogous systems, which can be used as a starting point for optimization with dpph.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium(0) active species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The dpph ligand coordinates to the palladium center throughout this cycle, influencing its reactivity and stability.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical experimental workflow for a Suzuki cross-coupling reaction using a palladium-dpph catalyst is outlined below. This procedure involves the careful assembly of reagents under an inert atmosphere to ensure the stability and activity of the catalyst.

Caption: A generalized experimental workflow for Suzuki cross-coupling.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Suzuki cross-coupling reactions using palladium catalysts with bidentate phosphine ligands analogous to dpph, such as dppf. These serve as excellent starting points for developing protocols with dpph.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | dppf (2.2) | K₃PO₄ | Toluene | 100 | 12 | >95 |

| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | dppf (1.5) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 85-95 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 8 | 92 |

| 4 | 2-Bromopyridine | 3-Tolylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 85 | 12 | 88 |

| 5 | 4-Iodoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1.5) | dppf (1.6) | Na₂CO₃ | DMF/H₂O | 90 | 6 | 96 |

Detailed Experimental Protocols

The following are representative protocols for Suzuki cross-coupling reactions. These can be adapted for use with this compound (dpph) as the ligand.

Protocol 1: General Procedure for the Suzuki Cross-Coupling of Aryl Bromides with Arylboronic Acids

This protocol is adapted from procedures using Pd(dppf)Cl₂ and is suitable for a wide range of aryl bromides.

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

This compound (dpph, 0.022 mmol, 2.2 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Anhydrous, degassed 1,4-dioxane (5 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Add the palladium(II) acetate (0.02 mmol) and this compound (0.022 mmol).

-

Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Using a syringe, add the degassed 1,4-dioxane (5 mL).

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Suzuki Cross-Coupling of an Activated Aryl Chloride

This protocol provides more forcing conditions that are often necessary for less reactive aryl chlorides.

Materials:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

-

This compound (dpph, 0.015 mmol, 1.5 mol%)

-